N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₁₆H₂₂N₆O₂S and a molecular weight of 362.452 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a morpholine ring at position 4, a methylthio group at position 6, and a cyclopropanecarboxamide moiety linked via a 2-ethyl chain at position 1. The compound’s monoisotopic mass (362.152495) and ChemSpider ID (18422751) confirm its distinct physicochemical profile . Pyrazolo[3,4-d]pyrimidines are purine analogues known for pharmacological activities, including antitumor and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S/c1-25-16-19-13(21-6-8-24-9-7-21)12-10-18-22(14(12)20-16)5-4-17-15(23)11-2-3-11/h10-11H,2-9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYNXTTWWDQQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3CC3)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves multiple stepsThe final step involves the coupling of the intermediate with cyclopropanecarboxamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization to minimize waste and reduce production costs is crucial for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon for hydrogenation), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Pyrazolo[3,4-d]pyrimidine Derivatives
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): Molecular Weight: 589.1 g/mol (vs. 362.45 g/mol for the target compound). Key Differences: Incorporates a chromen-4-one scaffold and benzenesulfonamide group. The larger molecular weight and polar sulfonamide group likely reduce membrane permeability compared to the cyclopropanecarboxamide in the target compound . Synthesis: Prepared via Suzuki coupling with a boronic acid derivative, highlighting divergent synthetic routes compared to the target compound’s undisclosed synthesis .
- 2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole (2u) ():
Heterocyclic Core Replacements
B. Thieno[3,2-d]pyrimidine Derivatives ():
- 2-Chloro-6-((S)-4-methanesulfonyl-3-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Core Structure: Replaces pyrazolo[3,4-d]pyrimidine with a thieno[3,2-d]pyrimidine ring. Synthesis: Utilizes aldehyde intermediates and piperazine derivatives, contrasting with the cyclopropane-containing target compound .
Morpholine-Containing Analogues
C. (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ():
- Molecular Complexity : Contains a pyrrolo[1,2-b]pyridazine scaffold and trifluoromethyl group.
Physicochemical and Pharmacological Comparison
Key Research Findings
- Morpholine Role : The morpholine ring in the target compound and analogues (e.g., ) enhances solubility and hydrogen-bonding capacity, critical for kinase target engagement .
- Methylthio vs. Sulfonamide : The methylthio group in the target compound offers a balance of lipophilicity and metabolic stability, whereas bulkier sulfonamide groups () may hinder blood-brain barrier penetration .
- Core Flexibility: Pyrazolo[3,4-d]pyrimidines (e.g., target compound) exhibit greater synthetic versatility compared to rigid thieno[3,2-d]pyrimidines, enabling broader SAR exploration .
Biological Activity
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C21H26N6O2S
- Molecular Weight : 426.5 g/mol
- CAS Number : 946364-71-2
The compound is structurally related to pyrazolo[3,4-d]pyrimidine derivatives, which are known for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Research indicates that compounds with this scaffold can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Key Findings:
- DHFR Inhibition : Studies have shown that similar compounds exhibit potent DHFR inhibition, with IC50 values comparable to established inhibitors like methotrexate (MTX) .
- Apoptosis Induction : The compound has been reported to increase the expression of pro-apoptotic proteins (caspases and Bax) while decreasing anti-apoptotic proteins (Bcl-2) in MCF-7 breast cancer cell lines, suggesting a mechanism for its anticancer effects .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features:
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Methylthio Group | Enhances nucleophilicity and potential interactions with biological targets | May improve anticancer efficacy |
| Morpholine Ring | Increases solubility and may facilitate membrane permeability | Enhances overall bioavailability |
| Cyclopropane Carboxamide | Provides structural rigidity and potential for diverse interactions | Contributes to the compound's pharmacological profile |
Case Studies
- Antitumor Activity : A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that those with modifications similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines . The compound demonstrated an IC50 value indicating potent activity against resistant cancer cell lines.
- In Vivo Studies : Further investigations into the in vivo efficacy of this compound are warranted. Preliminary data suggest that structural analogs have shown promise in reducing tumor size in animal models when administered at therapeutic doses .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution, acylation, and cyclization. Key optimization strategies include:
- Temperature control : Maintaining 60–80°C during pyrimidine ring formation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and intermediate stability .
- Catalysts : Use Pd/C or CuI for cross-coupling steps to improve regioselectivity .
- Purification : Sequential column chromatography followed by recrystallization (e.g., using ethyl acetate/hexane) ensures >95% purity .
Which analytical techniques are most reliable for confirming the compound’s structure and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.9 ppm for aromatic protons) and cyclopropane carboxamide (δ 1.2–1.5 ppm for cyclopropane CH₂) .
- LC-MS : High-resolution MS (ESI+) confirms molecular weight (calc. for C₁₉H₂₄N₆O₂S: 424.17 g/mol) and detects impurities at <0.5% .
- X-ray crystallography : Resolves stereochemistry of the morpholino and methylthio groups, critical for SAR studies .
How should researchers design in vitro assays to evaluate kinase inhibitory activity?
Answer:
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against CDK2, AKT, and mTOR, common targets for pyrazolo[3,4-d]pyrimidines .
- ATP-competitive assays : Measure IC₅₀ via fluorescence polarization (FP) with ATP-conjugated probes .
- Control compounds : Compare with staurosporine (broad-spectrum inhibitor) and roscovitine (CDK2-specific) to assess selectivity .
What strategies can identify key functional groups influencing biological activity?
Answer:
- SAR studies : Systematically modify substituents:
- Morpholino group : Replace with piperidine or thiomorpholine to test hydrogen-bonding effects .
- Methylthio group : Substitute with methoxy or cyano to evaluate steric/electronic impacts .
- Cyclopropane carboxamide : Replace with cyclopentane or aromatic rings to assess conformational flexibility .
- Computational docking : Use Schrödinger Suite to predict binding affinities to kinase ATP pockets .
How can researchers resolve contradictions in efficacy data across cell lines?
Answer:
- Standardize assays : Use identical cell lines (e.g., MCF-7, HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
- Orthogonal validation : Confirm apoptosis via Annexin V/PI flow cytometry and caspase-3/7 activation assays .
- Off-target screening : Employ proteome-wide affinity chromatography to identify non-kinase targets (e.g., HSP90) .
What methods determine the compound’s selectivity for specific kinase targets?
Answer:
- Kinase selectivity panels : Compare IC₅₀ values across 100+ kinases (e.g., DiscoverX KINOMEscan) .
- Crystallographic analysis : Resolve binding modes (e.g., morpholino interactions with CDK2’s hinge region) .
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring thermal stability shifts .
How can metabolic stability be assessed during preclinical development?
Answer:
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS/MS .
- Metabolite identification : Use HR-MS/MS to detect oxidation (e.g., methylthio → sulfoxide) or glucuronidation .
- Structural optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP3A4-mediated metabolism .
What formulation strategies address poor aqueous solubility?
Answer:
- Co-solvents : Use PEG-400 or Cremophor EL to achieve >1 mg/mL solubility .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation for sustained release .
- Salt formation : Test hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
